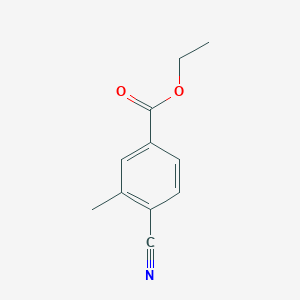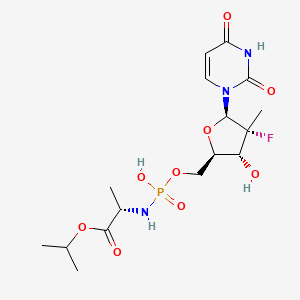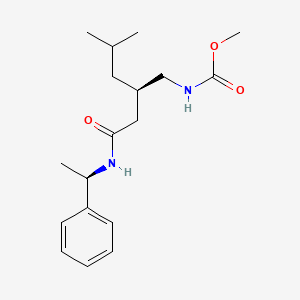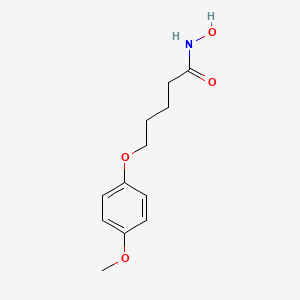
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester is a metabolite of Tris (2-butyloxyethyl)phosphate . It is an organophosphate that can be used in the preparation of flame retardants, such as viscose fiber .
Molecular Structure Analysis
The molecular formula of this compound is C14H31O7P . Its average mass is 342.366 Da and its monoisotopic mass is 342.180725 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³. Its boiling point is 427.8±40.0 °C at 760 mmHg. The vapour pressure is 0.0±2.3 mmHg at 25°C. The enthalpy of vaporization is 78.8±6.0 kJ/mol and the flash point is 212.5±27.3 °C . It has an index of refraction of 1.449 and a molar refractivity of 84.0±0.3 cm³ . It has 7 H bond acceptors, 1 H bond donor, and 17 freely rotating bonds .Safety and Hazards
The safety data sheet for Tris(2-butoxyethyl) phosphate, a related compound, indicates that it causes skin and eye irritation and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing the dust, fume, gas, mist, vapors, or spray . In case of inhalation, skin contact, or eye contact, it is advised to seek medical attention .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester involves the reaction of 2-butoxyethanol, 2-hydroxyethyl phosphate, and triethylamine with a phosphorus oxychloride catalyst.", "Starting Materials": [ "2-butoxyethanol", "2-hydroxyethyl phosphate", "triethylamine", "phosphorus oxychloride" ], "Reaction": [ "Add 2-butoxyethanol, 2-hydroxyethyl phosphate, and triethylamine to a reaction flask", "Add phosphorus oxychloride catalyst to the reaction flask", "Heat the reaction mixture to 80-90°C and stir for 4-6 hours", "Cool the reaction mixture to room temperature and add water", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent to obtain the Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester product" ] } | |
Número CAS |
1477494-86-2 |
Fórmula molecular |
C14H31O7P |
Peso molecular |
342.37 g/mol |
Nombre IUPAC |
bis(2-butoxyethyl) 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3 |
Clave InChI |
UQSRKBXTCXVEJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOP(=O)(OCCO)OCCOCCCC |
Sinónimos |
Bis(2-butoxyethyl) 2-Hydroxyethyl Ester Phosphoric Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide](/img/structure/B1145703.png)


![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)

